(5,7-dichloro-1,2,3,4-tetrahydroisoquinolin-6-yl) 4-methylbenzenesulfonate
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Overview
Description
(5,7-dichloro-1,2,3,4-tetrahydroisoquinolin-6-yl) 4-methylbenzenesulfonate is a synthetic organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of two chlorine atoms at positions 5 and 7 on the isoquinoline ring, and a 4-methylbenzenesulfonate group attached to the 6th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,7-dichloro-1,2,3,4-tetrahydroisoquinolin-6-yl) 4-methylbenzenesulfonate typically involves multiple steps. One common method starts with the preparation of the 1,2,3,4-tetrahydroisoquinoline core, followed by chlorination at the 5th and 7th positions. The final step involves the sulfonation of the 6th position with 4-methylbenzenesulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields. The use of catalysts and solvents that can be easily recycled is also common to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
(5,7-dichloro-1,2,3,4-tetrahydroisoquinolin-6-yl) 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroisoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can have different functional groups depending on the reagents used .
Scientific Research Applications
Chemistry
In chemistry, (5,7-dichloro-1,2,3,4-tetrahydroisoquinolin-6-yl) 4-methylbenzenesulfonate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential pharmacological properties. It has shown activity against certain pathogens and is being investigated for its potential use in drug development .
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic effects, particularly in the treatment of neurodegenerative disorders and infectious diseases .
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it suitable for use in the production of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of (5,7-dichloro-1,2,3,4-tetrahydroisoquinolin-6-yl) 4-methylbenzenesulfonate involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved are still under investigation, but it is known to affect various cellular processes, including signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline: This compound is similar in structure but lacks the 4-methylbenzenesulfonate group.
4,5,6,7-Tetrahydro[1,2,3]triazolo[1,5-a]pyrazines: These compounds share the tetrahydroisoquinoline core but have different substituents.
4,5,6,7-Tetrahydroindol-4-ones: These compounds have a similar core structure but differ in their functional groups.
Uniqueness
The uniqueness of (5,7-dichloro-1,2,3,4-tetrahydroisoquinolin-6-yl) 4-methylbenzenesulfonate lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in scientific research and industry .
Properties
Molecular Formula |
C16H15Cl2NO3S |
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Molecular Weight |
372.3 g/mol |
IUPAC Name |
(5,7-dichloro-1,2,3,4-tetrahydroisoquinolin-6-yl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C16H15Cl2NO3S/c1-10-2-4-12(5-3-10)23(20,21)22-16-14(17)8-11-9-19-7-6-13(11)15(16)18/h2-5,8,19H,6-7,9H2,1H3 |
InChI Key |
ZDVUAVIWTUJNFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C3CNCCC3=C2Cl)Cl |
Origin of Product |
United States |
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